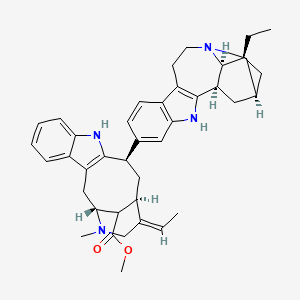

Tabernamine

Description

Properties

CAS No. |

59626-92-5 |

|---|---|

Molecular Formula |

C40H48N4O2 |

Molecular Weight |

616.8 g/mol |

IUPAC Name |

methyl (1R,12R,14R,15E)-12-[(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-6-yl]-15-ethylidene-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C40H48N4O2/c1-5-23-15-22-16-32-37-28(13-14-44(20-22)39(23)32)27-12-11-25(17-34(27)42-37)30-18-29-24(6-2)21-43(3)35(36(29)40(45)46-4)19-31-26-9-7-8-10-33(26)41-38(30)31/h6-12,17,22-23,29-30,32,35-36,39,41-42H,5,13-16,18-21H2,1-4H3/b24-6-/t22-,23-,29-,30+,32-,35+,36?,39-/m0/s1 |

InChI Key |

MTARGWPMLJBYNG-SESIEVFNSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC |

Origin of Product |

United States |

Isolation and Phytochemical Investigation Methodologies for Tabernamine

Botanical Sources and Geographic Variability of Tabernamine (B1253548) Occurrence

The presence and concentration of this compound, like many secondary metabolites, can be influenced by the plant's geographic location. researchgate.netup.ac.za Factors such as climate, soil composition, and season can lead to variations in the alkaloidal profile of a given species. researchgate.net

The genus Tabernaemontana, belonging to the Apocynaceae family, is the principal source of this compound and other indole (B1671886) alkaloids. nih.govscielo.br These plants are widely distributed across the tropical and subtropical regions of the world. nih.govsci-hub.se Research has identified several species within this genus as containing this compound. For instance, phytochemical studies of Tabernaemontana laeta, a species native to the Atlantic forest in Southeastern Brazil, have confirmed the presence of this compound in its root bark. scielo.brscielo.brresearchgate.netscispace.com The genus is noted for its chemical diversity, which has been useful for the classification of its species. scielo.br

Interactive Table 1: Botanical Sources of this compound

| Species | Plant Part Investigated | Geographic Origin |

| Tabernaemontana laeta | Root Bark | Southeastern Brazil |

| Tabernaemontana corymbosa | Not specified in results | Not specified in results |

This compound does not occur in isolation. It is typically found alongside a complex mixture of other structurally related monomeric and dimeric indole alkaloids. In the root bark of Tabernaemontana laeta, this compound is accompanied by a variety of other alkaloids. scielo.brresearchgate.net This co-occurrence is a hallmark of the biosynthetic pathways active within the Tabernaemontana genus. sci-hub.se

The analysis of T. laeta has led to the identification of several accompanying alkaloids, including the dimeric indole alkaloids conodurine (B1233037) and voacamine (B1217101), as well as the monomeric alkaloids 19S-heyneanine, coronaridine, and voacangine. scielo.brscielo.brresearchgate.net Further investigation also revealed the presence of the quaternary alkaloid Nb-methylvoachalotine. researchgate.net The similarity in the alkaloidal composition between different Tabernaemontana species, such as T. laeta and T. hystrix, can suggest a close taxonomic relationship. scielo.brscispace.com

Interactive Table 2: Indole Alkaloids Co-occurring with this compound in Tabernaemontana laeta

| Alkaloid Class | Compound Name |

| Dimeric Indole Alkaloid | Conodurine |

| Dimeric Indole Alkaloid | Voacamine |

| Monomeric Indole Alkaloid | 19S-heyneanine |

| Monomeric Indole Alkaloid | Coronaridine |

| Monomeric Indole Alkaloid | Voacangine |

| Quaternary Indole Alkaloid | Nb-methylvoachalotine |

| Monomeric Indole Alkaloid | Isovoacangine |

| Monomeric Indole Alkaloid | Ibogaine |

| Monomeric Indole Alkaloid | Apparicine (B207867) |

| Monomeric Indole Alkaloid | Vobasine |

Advanced Extraction and Chromatographic Purification Techniques

The isolation of this compound from its plant matrix requires a series of sophisticated extraction and purification steps. The process typically begins with the extraction of the dried and powdered plant material, such as the root bark of T. laeta, using a polar solvent like methanol (B129727) at room temperature. scielo.brscielo.br

Following the initial extraction, a liquid-liquid partitioning procedure is employed to separate compounds based on their polarity. The crude methanol extract is often redissolved in a methanol-water mixture and partitioned against a non-polar solvent like chloroform. scielo.br This is followed by further partitioning between methanol and hexane, and subsequent extraction of the hydromethanolic phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297). scielo.br

The resulting ethyl acetate extract, which is enriched with alkaloids, is then subjected to chromatographic techniques for purification. scielo.br Column chromatography using silica (B1680970) gel as the stationary phase is a common method. scielo.brscispace.com A gradient elution system, for example, with increasing proportions of ethyl acetate in hexane, is used to separate the individual alkaloids from the mixture, yielding purified this compound among other compounds. scielo.brresearchgate.net

Dereplication Strategies in Natural Product Discovery

In the field of natural product chemistry, dereplication is a critical process for the rapid identification of known compounds from a crude extract, thereby avoiding the time-consuming effort of re-isolating and re-characterizing previously discovered substances. researchgate.netscilit.com This strategy allows researchers to focus their resources on the discovery of novel compounds. researchgate.net

Modern dereplication relies heavily on hyphenated analytical techniques, most notably High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). researchgate.net This method provides crucial data, such as the molecular weight and fragmentation patterns of the constituents in an extract. researchgate.net This information serves as a fingerprint for each compound, which can then be rapidly compared against comprehensive natural product databases. researchgate.net

Advanced strategies, such as molecular networking, utilize MS/MS data to group and visualize structurally similar molecules within a complex mixture. researcher.lifenih.gov This approach is highly effective for identifying members of a known compound family, such as the indole alkaloids from Tabernaemontana, and distinguishing them from potentially new chemical entities. researcher.lifechemrxiv.org By applying these dereplication workflows early in the phytochemical analysis, the presence of known alkaloids like this compound can be quickly confirmed, streamlining the discovery pipeline. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches for Tabernamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Tabernamine (B1253548). nih.govnih.govsapub.org It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in three-dimensional space. youtube.com

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offer the initial and fundamental data for structural analysis. mdpi.com

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. Chemical shifts (δ) indicate the type of proton (aromatic, aliphatic, olefinic), while signal splitting (multiplicity) and coupling constants (J) provide information about adjacent protons. For a molecule as complex as this compound, the ¹H NMR spectrum is expected to show a multitude of signals, including characteristic resonances for aromatic protons on the indole (B1671886) rings, olefinic protons, aliphatic protons within the cage-like structures, and N-methyl or O-methyl groups.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon atoms. The chemical shifts in the ¹³C spectrum help distinguish between sp³-hybridized (aliphatic) carbons and sp²-hybridized (aromatic, olefinic, carbonyl) carbons. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structural Moieties in Bisindole Alkaloids related to this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Indole) | 6.5 - 7.6 | 100 - 140 |

| Olefinic Protons | 4.5 - 6.0 | 110 - 150 |

| Aliphatic Protons (CH, CH₂) | 1.0 - 4.0 | 20 - 60 |

| N-CH₃ Protons | 2.2 - 2.8 | 35 - 45 |

| O-CH₃ Protons (Ester) | 3.5 - 3.8 | 50 - 55 |

| Quaternary Carbons (Indole) | - | 125 - 150 |

| Carbonyl Carbon (Ester) | - | 170 - 175 |

Note: The data presented are typical ranges for the constituent parts of bisindole alkaloids and serve as an illustrative guide.

While 1D NMR provides foundational data, the significant signal overlap in a large molecule like this compound requires two-dimensional (2D) NMR experiments to resolve individual signals and establish definitive structural connections. huji.ac.ilwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.comwikipedia.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems and the assembly of molecular fragments. For this compound, COSY is essential for mapping out the proton-proton networks within each of the monomeric indole units.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgresearchgate.net This powerful technique allows for the unambiguous assignment of all protonated carbons, resolving the ambiguity that often arises from signal overlap in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net These long-range correlations are instrumental in connecting the various fragments identified by COSY and HSQC, establishing the links between quaternary carbons and other parts of the molecule, and crucially, defining the linkage point between the two monomeric halves of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilresearchgate.net The intensity of a NOESY or ROESY cross-peak is inversely proportional to the distance between the protons. This information is vital for determining the relative stereochemistry of the molecule, mapping the 3D arrangement of the atoms, and defining the conformation of the complex ring systems.

Mass Spectrometry (MS) in Structural Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. rsc.org

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. youtube.comwhitman.edu The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks at lower m/z values. nih.govnih.govresearchgate.net

For this compound (C₄₀H₄₈N₄O₂), the molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass. The fragmentation pattern in EIMS is particularly informative for bisindole alkaloids. A characteristic fragmentation is the cleavage of the bond linking the two monomeric units, leading to fragment ions that are representative of each half of the molecule. Further fragmentation within these monomeric units, such as α-cleavage adjacent to nitrogen atoms or retro-Diels-Alder reactions in specific ring systems, provides additional structural clues that help in identifying the nature of the constituent alkaloids. nih.govmiamioh.edu

Coupling chromatographic separation with mass spectrometric detection creates powerful hyphenated techniques that allow for the analysis of complex mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. phcogj.comphcog.com While direct analysis of a large, non-volatile alkaloid like this compound by GC-MS is challenging without derivatization, the technique can be used to analyze smaller, related compounds or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of complex natural product extracts containing alkaloids like this compound. researchgate.netmdpi.com Liquid chromatography first separates the components of the mixture. The separated components then enter the mass spectrometer, often using "soft" ionization techniques like Electrospray Ionization (ESI), which typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺ or other adducts. rsc.orgncsu.edu Tandem mass spectrometry (LC-MS/MS) can then be used to select the ion corresponding to this compound and induce fragmentation, providing structural information similar to EIMS but with greater control. nih.govncsu.edu This approach is invaluable for identifying known alkaloids in plant extracts and for guiding the isolation of new compounds. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can define relative stereochemistry, determining the absolute configuration of a chiral molecule requires chiroptical methods. nih.govmdpi.comyoutube.com These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. chem-soc.siwisc.edunih.govspringernature.com

For a complex molecule like this compound with multiple stereocenters, Circular Dichroism (CD) spectroscopy is a powerful tool. researchgate.netnih.gov The experimental CD spectrum is a unique fingerprint of the molecule's absolute configuration. The modern approach involves comparing the experimental CD spectrum with theoretical spectra predicted by quantum-chemical calculations for all possible stereoisomers. nih.gov A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of the absolute configuration of all stereocenters in the molecule. mdpi.com

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the spatial arrangement of its chromophores. For complex alkaloids, ECD is particularly valuable for assigning the absolute configuration of stereocenters.

The ECD spectrum of a molecule is highly sensitive to its conformation. For flexible molecules, the observed spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers in solution. In the case of bisindole alkaloids from Tabernaemontana species, the indole and other unsaturated moieties act as chromophores, giving rise to characteristic Cotton effects (CEs) in the ECD spectrum. The signs and magnitudes of these CEs are directly related to the molecule's absolute configuration.

Table 1: Representative Experimental vs. Calculated ECD Data for a Bisindole Alkaloid (Note: This is illustrative data for a related compound, bisnaecarpamine A, to demonstrate the technique's application)

| Wavelength (nm) | Experimental Δε | Calculated Δε |

| 208 | +1.3 | +1.7 |

| 227 | -1.5 | -1.9 |

| 250 | +1.0 | +1.2 |

| 288 | -0.9 | -1.1 |

X-ray Crystallography for Definitive Structural Determination

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, it is possible to generate a precise electron density map of the molecule, revealing the exact spatial coordinates of each atom. nih.gov This provides unambiguous information about bond lengths, bond angles, and, most importantly for complex stereochemistry, the absolute configuration of all chiral centers.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. The primary challenge in applying this technique to complex natural products often lies in the difficulty of growing single crystals of sufficient quality and size for diffraction analysis. Many alkaloids are isolated as amorphous solids or oils, and inducing crystallization can be a significant experimental hurdle. However, when successful, the resulting structural data is unparalleled in its detail and accuracy, serving as the "gold standard" for structural validation. weizmann.ac.il

Quantum Chemical Calculations (e.g., TDDFT) in Stereochemistry and Conformational Analysis

Quantum chemical calculations have become an indispensable tool in modern natural product chemistry, particularly for elucidating stereochemistry and understanding conformational behavior. nih.gov Time-Dependent Density Functional Theory (TDDFT) is a computational method widely used to predict the ECD and UV-Vis spectra of molecules. uitm.edu.my

The standard workflow for assigning the absolute configuration of a compound like this compound involves:

Conformational Search: A systematic search for all possible low-energy conformations of the molecule is performed using molecular mechanics (MM) or semi-empirical methods.

Geometry Optimization: The geometries of the identified stable conformers are then optimized at a higher level of theory, typically using DFT.

ECD Calculation: TDDFT calculations are performed on each optimized conformer to generate their individual theoretical ECD spectra.

Spectral Averaging: The individual spectra are averaged based on the calculated Boltzmann population of each conformer at a given temperature to produce a final, composite theoretical ECD spectrum.

This final calculated spectrum is then compared to the experimental ECD spectrum. A close match between the two provides strong evidence for the assigned absolute configuration. mdpi.com This computational approach is powerful because it can reliably distinguish between diastereomers and enantiomers, making it a crucial component in the structural analysis of new alkaloids from genera like Tabernaemontana. cjnmcpu.comresearchmap.jp

Table 2: Common Functionals and Basis Sets in TDDFT-ECD Calculations for Alkaloids

| Component | Examples | Purpose |

| Functionals | B3LYP, CAM-B3LYP, PBE0 | Approximate the exchange-correlation energy in DFT. |

| Basis Sets | 6-31G(d), TZVP, def2-TZVP | Define the set of mathematical functions used to build molecular orbitals. |

| Solvent Model | PCM, SMD | Accounts for the effect of the solvent on the molecule's properties. |

Chemical Degradation and Derivatization for Structural Insights

Before the widespread availability of advanced spectroscopic techniques like high-field NMR, chemical degradation was a cornerstone of structural elucidation for complex natural products. This classical approach involves controllably breaking down a large, unknown molecule into smaller, more easily identifiable fragments. By identifying these degradation products, chemists could piece together the structure of the original molecule. For a bisindole alkaloid like this compound, a logical degradation strategy would involve cleaving the bond linking the two monomeric units to identify the constituent indole alkaloids.

Derivatization, the process of chemically modifying a molecule to produce a new compound (a derivative), is another classical tool that remains relevant today. Creating derivatives can serve several purposes in structural elucidation:

Confirming Functional Groups: Reactions targeting specific functional groups (e.g., esterification of an alcohol, reduction of a ketone) can confirm their presence.

Aiding Crystallization: Converting a non-crystalline compound into a crystalline derivative (e.g., a salt or a heavy-atom derivative) can facilitate X-ray crystallographic analysis.

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives allows researchers to probe which parts of a molecule are essential for its biological activity. A known derivative of this compound is 19,20-dihydrothis compound, which has been noted for its potent acetylcholinesterase inhibitory activity. wikipedia.org

While modern spectroscopic and computational methods have largely supplanted chemical degradation for primary structure determination, these classical techniques were fundamental in laying the groundwork for alkaloid chemistry and remain useful for specific applications and confirmations.

Biosynthetic Pathways and Mechanistic Enzymology of Tabernamine Formation

Biogenesis of Monoterpenoid Indole (B1671886) Alkaloids Leading to Tabernamine (B1253548)

The biosynthesis of this compound begins with the construction of its constituent monomers, which belong to the broad class of monoterpenoid indole alkaloids (MIAs). nih.gov MIAs are a diverse family of over 3,000 plant-derived natural products. mdpi.com The assembly of these molecules is a convergence of two major metabolic pathways: the shikimate pathway, which produces the amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid unit.

The indole portion of the MIA structure is supplied by tryptamine (B22526), which is derived from tryptophan via decarboxylation. The monoterpenoid component is provided by secologanin (B1681713), a complex iridoid synthesized through the MEP pathway. nih.gov The foundational event in the biosynthesis of virtually all MIAs is the condensation of tryptamine and secologanin to form the central precursor, strictosidine (B192452). mdpi.com From this single precursor, a vast array of skeletal types are generated through the action of various enzymes, leading to the specific monomers required for this compound assembly.

Precursor Incorporation Studies (Strictosidine, Secologanine, Tryptamine)

The roles of tryptamine, secologanin, and strictosidine as fundamental precursors in MIA biosynthesis are well-established through extensive precursor incorporation and labeling studies. Tryptamine, derived from the primary metabolite tryptophan, provides the core indole ring system and the ethylamine (B1201723) side chain. Secologanin provides the C9/C10 carbon framework that is characteristic of the monoterpenoid portion of the alkaloids. nih.gov

The convergence of these two precursors is a critical step. The enzyme strictosidine synthase catalyzes a stereospecific Pictet-Spengler condensation between tryptamine and secologanin to yield strictosidine. mdpi.com This reaction establishes the tetrahydro-β-carboline scaffold with a specific (S)-configuration at the C-3 position, which is characteristic of most MIAs. nih.gov Strictosidine is therefore considered the universal precursor to the thousands of known MIAs, including the monomeric units that ultimately combine to form the bisindole structure of this compound. mdpi.com

| Precursor | Origin Pathway | Contribution to MIA Structure |

| Tryptamine | Shikimate Pathway (from Tryptophan) | Indole ring and ethylamine side-chain |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | C10 monoterpenoid unit |

| Strictosidine | Condensation of Tryptamine & Secologanin | Universal precursor for all MIAs |

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The biosynthetic route from primary metabolites to this compound involves a cascade of enzymatic reactions. While the specific enzymes for the terminal steps of this compound formation have not been fully characterized, the pathway can be understood by examining the well-studied biosynthesis of other MIAs and bisindole alkaloids.

Precursor Formation: The initial steps involve enzymes like tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine, and a series of enzymes in the MEP and iridoid pathways that produce secologanin. mdpi.comresearchgate.net

Formation of the Central Intermediate: The first committed step in MIA biosynthesis is the reaction catalyzed by Strictosidine Synthase (STR) . This enzyme facilitates the condensation of tryptamine and secologanin to form strictosidine. mdpi.com

Activation of Strictosidine: The glucose moiety of strictosidine is then hydrolyzed by Strictosidine β-D-Glucosidase (SGD) . This removal generates a highly reactive aglycone intermediate, which is unstable and rapidly undergoes rearrangements to form the diverse array of MIA skeletons. researchgate.net

Formation of Monomers: The reactive intermediate is channeled into different branches of the MIA pathway to produce various skeletal types, such as iboga and aspidosperma alkaloids. mdpi.com this compound is a dimer formed from an iboga-type monomer and a vobasinyl-type monomer.

Dimerization: The final step is the coupling of the two distinct monomeric alkaloids. In the biosynthesis of other bisindole alkaloids, such as vinblastine (B1199706), this oxidative coupling is catalyzed by a class III peroxidase enzyme. It is highly likely that a similar peroxidase-mediated reaction is responsible for the final assembly of this compound.

Postulated Oxidative and Rearrangement Processes in this compound Biogenesis

The formation of this compound from its monomeric precursors is postulated to involve key oxidative and rearrangement events. After the enzymatic removal of glucose from strictosidine by SGD, the resulting aglycone is a pivotal branch point. This unstable intermediate undergoes a series of spontaneous or enzyme-catalyzed rearrangements, including cyclizations and skeletal reorganizations, to generate the foundational structures of the iboga and vobasinyl alkaloids that serve as the building blocks for this compound.

The final and defining step in this compound biogenesis is the coupling of these two monomers. This is believed to be an oxidative process, likely catalyzed by a peroxidase. The enzyme is thought to generate radical species on each monomeric alkaloid, which then couple to form a new carbon-carbon bond, linking the two halves of the molecule. This type of enzymatic, oxidative coupling is a common strategy in nature for the synthesis of complex dimeric natural products.

Chemo-enzymatic Approaches to Elucidate Biosynthetic Intermediates

Elucidating the precise intermediates in complex biosynthetic pathways like that of this compound can be challenging because these compounds are often transient and present at very low concentrations in the plant. Chemo-enzymatic synthesis provides a powerful strategy to overcome this hurdle by combining the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.govbeilstein-journals.org

This approach can be used to:

Synthesize Hypothetical Intermediates: Organic chemistry methods can be employed to create proposed, but unproven, intermediates of the this compound pathway. nih.gov

Validate Pathway Steps: These chemically synthesized intermediates can then be used as substrates for plant protein extracts or purified enzymes. If an enzyme converts the synthetic substrate into a known downstream product of the pathway, it provides strong evidence for the intermediate's role in the biosynthesis. beilstein-journals.org

Generate Novel Analogs: By feeding chemically synthesized precursor analogs to biosynthetic enzymes, it is possible to generate novel alkaloid structures not found in nature, a process known as combinatorial biosynthesis. nih.gov

Chemo-enzymatic strategies allow researchers to dissect complex pathways step-by-step, providing definitive evidence for proposed mechanisms and intermediates that are otherwise difficult to study. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

The low abundance of many valuable MIAs in their native plant sources has driven interest in metabolic engineering to increase their production. mdpi.com These strategies, which involve the targeted modification of an organism's genetic and regulatory processes, can be applied to enhance the yield of this compound in plant cell cultures or in heterologous systems like yeast or other plants. nih.govmdpi.com

Key metabolic engineering strategies include:

Upregulation of Regulatory Factors: The MIA pathway is controlled by a network of transcription factors (e.g., ORCA3 in Catharanthus roseus) that regulate multiple genes simultaneously. Overexpressing these master regulators can lead to a coordinated increase in the entire pathway's activity.

Silencing of Competing Pathways: Metabolic pathways that compete for the same precursors (e.g., tryptophan or geranyl pyrophosphate) can be downregulated or silenced using techniques like RNA interference (RNAi). This channels more of the initial building blocks towards this compound synthesis. frontiersin.org

Heterologous Reconstitution: The entire biosynthetic pathway for this compound can be transferred into a more manageable host organism, such as baker's yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. mdpi.com These hosts can be grown rapidly in controlled fermenters, offering a potentially more stable and scalable production platform compared to sourcing from the native plant. nih.gov

| Strategy | Target | Rationale |

| Gene Overexpression | Rate-limiting enzymes (e.g., STR, TDC) | Remove bottlenecks in the biosynthetic pathway. |

| Regulatory Upregulation | Transcription factors (e.g., ORCA3) | Activate multiple pathway genes simultaneously. |

| Pathway Silencing | Competing metabolic pathways | Increase precursor availability for this compound. |

| Heterologous Production | Yeast, N. benthamiana | Create a stable and scalable production platform. |

Chemical Synthesis and Semisynthetic Strategies for Tabernamine and Its Analogs

Total Synthesis Routes to the Tabernamine (B1253548) Core Structure

The total synthesis of the this compound core structure, a significant undertaking in organic synthesis, has been approached through various methodologies. Early work by Kingston and colleagues reported the isolation, structural elucidation, and initial synthetic studies of this compound. acs.orgvt.edu A key challenge in synthesizing the this compound scaffold lies in the construction of the complex, polycyclic systems inherent to its monomeric units and the subsequent coupling of these units.

Professor Yoshio Ban's research group made notable contributions to the synthesis of related indole (B1671886) alkaloids like ibogamine, which shares structural motifs with one half of the this compound molecule. clockss.org Their strategies often involved the Fischer indolization as a key step to form the indole nucleus. clockss.org

More recent synthetic endeavors have focused on developing concise and stereocontrolled routes to complex indole alkaloids. For instance, the synthesis of tronocarpine, a pentacyclic monoterpenoid indole alkaloid, involved an equilibrium-controlled stereoselective tandem cyclization to construct the core azabicyclo[3.3.1]nonane skeleton. researchgate.net While not a direct synthesis of this compound, such advancements in constructing related complex indole alkaloid frameworks provide valuable insights and potential strategies that could be adapted for the total synthesis of this compound.

A common feature in the synthesis of many complex indole alkaloids is the construction of the azabicyclo[3.3.1]nonane core. mdpi.com Various methods have been reported to access this crucial intermediate, highlighting its importance as a foundational building block in the synthesis of alkaloids of this class. mdpi.com

The table below summarizes key strategies and intermediates in the synthesis of complex indole alkaloid cores relevant to this compound.

| Strategy/Intermediate | Description | Key Reactions | Relevant Alkaloids |

| Fischer Indolization | Formation of the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. | Cyclization, Dehydration | Ibogamine, Aspidospermine |

| Azabicyclo[3.3.1]nonane Core Synthesis | Construction of the bridged bicyclic amine system. | Tandem Cyclization, Dieckmann Condensation | Tronocarpine, Macroline |

| Equilibrium-Controlled Cyclization | A sequence of reversible reactions leading to the thermodynamically most stable polycyclic product. | Tandem Aldol/Lactamization | Tronocarpine |

| Oxidative Coupling | Formation of a carbon-carbon or carbon-heteroatom bond through an oxidative process. | Intramolecular Oxidative Coupling | N-decarbomethoxychanofruticosinate |

Semisynthetic Transformations of Monomeric and Dimeric Indole Alkaloid Precursors

Semisynthesis, which utilizes naturally occurring alkaloids as starting materials, offers a more direct route to this compound and its analogs. This approach leverages the pre-existing complex scaffolds of monomeric indole alkaloids, which can be chemically coupled or modified to yield the desired dimeric structures.

A prevalent strategy involves the acid-mediated condensation of two different monomeric indole alkaloids. For example, the semisynthesis of voacamine (B1217101) and voacorine, which are structurally related to this compound, has been achieved through this method. acs.orgcaltech.edu This approach typically involves the coupling of an iboga-type alkaloid with an aspidosperma-type alkaloid.

The use of biotransformation in conjunction with chemical synthesis has also emerged as a powerful tool. nih.gov For instance, the semisynthesis of (-)-melodinine K, a bisindole alkaloid, was accomplished by using a genetically modified yeast strain to perform a regioselective hydroxylation on (-)-tabersonine. nih.gov This enzymatically produced intermediate was then coupled with another monomeric unit. nih.gov

The table below outlines some key semisynthetic approaches to bisindole alkaloids.

| Precursor Alkaloid(s) | Coupling/Modification Method | Product Alkaloid(s) |

| (-)-Tabersonine | Biotransformation (hydroxylation) followed by chemical coupling | (-)-Melodinine K |

| Iboga-type and Aspidosperma-type alkaloids | Acid-mediated condensation | Voacamine, Voacorine |

| Tabersonine | Oxidative chlorination, partial synthesis | Δ14-Vincamine and its C(16)-epimer |

| Dregamine | Total chemical synthesis reported, potential for semisynthesis | Dregamine derivatives |

Design and Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified this compound derivatives is driven by the quest for compounds with enhanced or novel biological activities. semanticscholar.org Modifications can be made to various parts of the this compound scaffold, including the indole nucleus, the aliphatic framework, and the linking chain between the two monomeric units.

Researchers have synthesized new this compound derivatives by introducing substituents, such as hydroxyl groups, onto the core structure. semanticscholar.orgmdpi.com For example, 19'(S)-hydroxythis compound is a derivative that has been isolated and likely could be a target for synthesis. researchgate.net The synthesis of such derivatives often relies on the semisynthetic modification of naturally occurring precursors. encyclopedia.pub

The development of new synthetic methodologies allows for the creation of a wider range of analogs. For instance, the synthesis of neopeltolide (B1256781) derivatives with indole substituents showcases how different functional groups can be introduced onto a core structure to create a library of related compounds. encyclopedia.pub While not directly this compound, these strategies are applicable.

The table below presents examples of structurally modified this compound-related compounds and the nature of their modifications.

| Derivative Name | Structural Modification | Precursor/Starting Material |

| 19'(S)-Hydroxythis compound | Hydroxylation at the 19' position | This compound |

| New this compound Derivatives | Modifications at various positions | This compound |

| Fradcarbazole A Derivatives | Variation of substituents on the indole units | Staurosporine |

| Celastrol Derivatives | Introduction of indole substituents | Celastrol |

Stereoselective and Asymmetric Synthesis Methodologies Applied to this compound Scaffolds

The complex three-dimensional structure of this compound, with its multiple stereocenters, necessitates the use of stereoselective and asymmetric synthesis methodologies to achieve its construction in an enantiomerically pure form.

Asymmetric total synthesis is crucial for obtaining a single enantiomer of a chiral molecule. The first asymmetric total synthesis of tronocarpine utilized a catalytic asymmetric Michael/aldol cascade reaction to establish key stereocenters. researchgate.net This highlights the power of asymmetric catalysis in the synthesis of complex alkaloids.

Other strategies for achieving stereocontrol include the use of chiral auxiliaries and substrate-controlled reactions. For example, in the synthesis of certain indole alkaloids, a chiral auxiliary was used to direct the stereochemical outcome of a key reaction. mdpi.com

The development of stereoselective cyclization reactions is also paramount. For instance, a highly stereoselective catalyst-controlled hydrogenation was a key step in the divergent enantioselective total synthesis of several post-iboga indole alkaloids. dntb.gov.ua The ability to control the stereochemistry during the formation of cyclic systems is essential for building the intricate architecture of this compound.

The table below summarizes key stereoselective methods used in the synthesis of complex indole alkaloids.

| Method | Description | Application Example |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer. | Catalytic asymmetric Michael/aldol cascade in tronocarpine synthesis. researchgate.net |

| Chiral Auxiliaries | A chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. | Use of a propargyl substituted Schöllkopf chiral auxiliary in the synthesis of a 6-methoxyindole (B132359) derivative. mdpi.com |

| Substrate-Controlled Reactions | The existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions. | Stereochemical outcome in tandem cyclization controlled by the C14 stereocenter in tronocarpine synthesis. researchgate.net |

| Stereoselective Hydrogenation | The addition of hydrogen across a double bond in a stereochemically controlled manner. | Catalyst-controlled hydrogenation to incorporate the side chain at C20 in post-iboga indole alkaloids. dntb.gov.ua |

Biomimetic Synthetic Approaches to this compound

Biomimetic synthesis seeks to mimic the biosynthetic pathways that nature employs to construct complex molecules. This approach can often lead to more efficient and elegant synthetic routes. The biosynthesis of bisindole alkaloids like this compound is believed to involve the coupling of two monomeric indole alkaloid precursors. mdpi.com

A biomimetic partial synthesis of the lirofolines, which are structurally related to this compound, has been reported. semanticscholar.org This suggests that a similar approach could be viable for this compound itself. Such a strategy would likely involve the in vitro coupling of appropriate monomeric units, such as an iboga-type alkaloid and an aspidosperma-type alkaloid, under conditions that mimic the cellular environment.

The isolation of this compound alongside its putative monomeric precursors from the same plant source, Tabernaemontana johnstonii, provides strong support for a biomimetic synthetic strategy. acs.org The challenge lies in identifying the specific precursors and the enzymatic machinery or chemical conditions that facilitate their coupling.

While a full biomimetic total synthesis of this compound has not been extensively detailed, the principles of biomimicry have guided many of the semisynthetic approaches discussed previously. The acid-mediated condensation of monomeric alkaloids, for example, can be seen as a chemical mimic of a potential biosynthetic coupling reaction.

Mechanistic Investigations of Tabernamine S Biological Activities

Enzyme Modulation and Inhibitory Mechanisms

Tabernamine (B1253548) has been the subject of various studies to understand its interaction with and modulation of several key enzymes involved in metabolic and neurodegenerative diseases. These investigations have revealed its potential as an inhibitor of cholinesterases, alpha-glucosidase, and pancreatic lipase (B570770).

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism useful in the treatment of conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. nih.gov These inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible. wikipedia.org They act by blocking the acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE) enzymes, thereby increasing the levels and duration of action of acetylcholine. wikipedia.orgnih.gov

This compound has been evaluated for its ability to inhibit both AChE and BChE. researchgate.netsci-hub.se Studies on alkaloids from various Tabernaemontana species have shown that compounds structurally related to this compound can inhibit both enzymes. sci-hub.se For instance, research on bisindole alkaloids from Tabernaemontana divaricata has identified potent AChE inhibitors. researchgate.netresearchgate.net While specific IC50 values for this compound's inhibition of AChE and BChE are not consistently reported across all studies, the broader class of vobasinyl-iboga bisindole alkaloids, to which this compound belongs, has demonstrated significant inhibitory activity. researchgate.net One study did note that this compound, along with other alkaloids like gabunamine (B1251911) and gabunine, showed significant inhibitory activity. ebi.ac.uk Another study indicated that while some related alkaloids showed potent inhibition of both AChE and BChE, this compound itself was noted more for its α-glycosidase inhibitory activity. upc.edu.pe

Interactive Data Table: Cholinesterase Inhibition by Related Alkaloids

| Alkaloid/Extract | Enzyme | IC50 Value | Source |

| 19,20-dihydroervahanine | Acetylcholinesterase | 71.0 nM | sci-hub.se |

| 19,20-dihydrothis compound | Acetylcholinesterase | 227.0 nM | sci-hub.se |

| 3'-R/S-hydroxyvoacamine | Acetylcholinesterase | 7.00 µM | researchgate.net |

| 19(S)-hydroxyibogamine | Butyrylcholinesterase | 20.06 µM | researchgate.net |

| Galanthamine (Reference) | Acetylcholinesterase | 594.0 nM | sci-hub.se |

Note: This table includes data for alkaloids structurally related to this compound to provide context for the potential activity of this class of compounds.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into glucose. mdpi.com Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. mdpi.comnih.gov Natural products are a significant source of alpha-glucosidase inhibitors. mdpi.com

Research has shown that this compound exhibits α-glycosidase inhibitory activity. researchgate.netupc.edu.pe In one study, this compound, along with ervahanine B and ervadivaricatine B, demonstrated potent α-glucosidase inhibitory activities with IC50 values ranging from 0.95 to 4.61 µM. researchgate.net This positions this compound as a notable inhibitor of this enzyme, with potential applications in the management of hyperglycemia.

Interactive Data Table: Alpha-Glycosidase Inhibition

| Compound | IC50 Value (µM) | Source |

| This compound | 0.95–4.61 | researchgate.net |

| Ervahanine B | 0.95–4.61 | researchgate.net |

| Ervadivaricatine B | 0.95–4.61 | researchgate.net |

| 19(S)-hydroxyibogamine | 17.18 | researchgate.netupc.edu.pe |

| Acarbose (Reference) | 780.0 | sci-hub.se |

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. nih.gov Inhibiting this enzyme is a well-established strategy for managing obesity, with the drug orlistat (B1677487) being a notable example that functions through this mechanism. nih.govmdpi.com

While direct studies on this compound's pancreatic lipase inhibitory activity are limited, research into the constituents of Tabernaemontana divaricata leaves has identified other bisindole alkaloids as potent inhibitors. researchgate.net For example, conophylline (B13846019), a furan-bridged bisindole alkaloid, exhibited a potent IC50 of 3.31 µM, comparable to orlistat (IC50 of 0.99 µM). researchgate.net Enzyme kinetic studies revealed a competitive reversible inhibition mechanism for conophylline. researchgate.net Although a monomeric indole (B1671886) alkaloid, taberhanine, showed poorer activity in docking studies, the potent activity of structurally related bisindole alkaloids suggests that this class of compounds warrants further investigation for pancreatic lipase inhibition. researchgate.net

Cellular Antiproliferative and Apoptotic Mechanisms

This compound and related compounds have been investigated for their effects on cancer cells, focusing on their ability to inhibit proliferation and induce programmed cell death, or apoptosis.

The cytotoxic or antiproliferative activity of a compound is often evaluated across a panel of different cancer cell lines to determine its spectrum of activity and potential selectivity. nih.govnih.gov This is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. nih.govnih.gov

Studies have demonstrated that alkaloids from Tabernaemontana species exhibit cytotoxic effects against various cancer cell lines. mdpi.com For instance, extracts from T. rosea were most cytotoxic to the HepG2 (liver cancer) cell line, while T. pallida extracts were most active against the MCF-7 (breast cancer) cell line. mdpi.com While specific, comprehensive data on this compound's differential activity is not extensively detailed in the provided results, related bisindole alkaloids have been screened against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7, showing cytotoxic activity. thieme-connect.com The evaluation of compounds against both cancer and normal cell lines is crucial to determine a selectivity index, which indicates the compound's potential for targeted cancer therapy with minimal effects on healthy cells. nih.govscielo.sa.cr

Interactive Data Table: Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Source |

| T. rosea stem extract | HepG2 | 4.7 µg/mL | mdpi.com |

| T. pallida stem extract | MCF-7 | 6.3 µg/mL | mdpi.com |

| T. pulcherrima stem extract | Caco-2 | 2.6 µg/mL | mdpi.com |

| Hexane fraction of Senna alata | MCF-7 | 0.013 µg/mL | scielo.sa.cr |

| Cisplatin (Reference) | MCF-7 | 45.33 µM | rsc.org |

Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including chromatin condensation and fragmentation of DNA. nih.govnih.govplos.org This process is a key target for anticancer therapies. The induction of apoptosis can be confirmed by observing these nuclear changes, for example, through DAPI staining. researchgate.net

The apoptotic process involves a cascade of molecular events, including the activation of caspases and the regulation by Bcl-2 family proteins. researchgate.netnih.gov The cleavage of poly(ADP-ribose)polymerase (PARP) by activated caspases is a hallmark of apoptosis. nih.govresearchgate.net Furthermore, the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. researchgate.nethaifa.ac.il Studies on related compounds show that they can induce apoptosis by modulating the expression of these key proteins, leading to an increase in Bax and a decrease in Bcl-2 levels. researchgate.net While direct evidence for this compound inducing these specific apoptotic events is not detailed in the provided search results, the apoptotic potential of related alkaloids suggests a similar mechanism could be at play. hamletbiopharma.com HAMLET, a complex that includes a protein and oleic acid, has been shown to induce apoptosis and translocate to the nucleus, where it perturbs chromatin structure. hamletbiopharma.com This indicates that direct interaction with chromatin can be a mechanism for inducing cell death, a pathway that could be relevant for alkaloids like this compound. hamletbiopharma.com

Reversal of Multidrug Resistance through Specific Mechanisms

This compound, a bisindole alkaloid, has demonstrated potential in reversing multidrug resistance (MDR) in cancer cells. researchgate.net The primary mechanism behind this activity is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter protein. researchgate.netnih.gov P-gp is a major contributor to MDR in cancer chemotherapy, as it actively pumps a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and efficacy. mdpi.combenthamscience.com

Derivatives of related monoterpene indole alkaloids, dregamine and tabernaemontanine, have shown a significant ability to reverse P-gp-mediated MDR. nih.gov These derivatives were found to be potent inhibitors of P-gp, with some exhibiting stronger activity than the known P-gp modulator, verapamil. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the alkaloid scaffold can lead to enhanced MDR reversal activity. nih.gov For instance, the introduction of certain aromatic moieties significantly improves the P-gp inhibitory effect. nih.gov In drug combination assays, these derivatives have demonstrated synergistic interactions with conventional chemotherapeutic agents like doxorubicin. nih.gov

The mechanism of P-gp inhibition by these compounds involves increasing the intracellular accumulation of anticancer drugs, effectively chemosensitizing the resistant cancer cells. mdpi.com This suggests that this compound and its related compounds act by directly interacting with the P-gp transporter, likely competing with or otherwise hindering the binding and efflux of chemotherapeutic agents. nih.gov

Inhibition of Key Cancer Pathway Targets (e.g., tubulin polymerization, cyclin B1, TCF/β-catenin signaling)

This compound and related indole alkaloids exhibit anticancer properties by targeting several key pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization: Several monoterpenoid indole alkaloids, structurally related to this compound, have been shown to inhibit tubulin polymerization. researchgate.net This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase. researchgate.net Computer modeling studies suggest that these alkaloids may bind to the colchicine (B1669291) site on tubulin, thereby preventing the formation of the mitotic spindle necessary for cell division. researchgate.net Vincristine and vinblastine (B1199706), well-known anticancer agents from the same family of plants, also act as tubulin polymerization inhibitors. semanticscholar.org

Cyclin B1: The arrest of the cell cycle at the G2/M phase is often associated with a reduction in the levels of key regulatory proteins, including cyclin B1. sci-hub.se The inhibition of tubulin polymerization by indole alkaloids leads to the activation of the spindle assembly checkpoint, which in turn prevents the degradation of cyclin B1 and holds the cell in mitosis.

TCF/β-catenin Signaling: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. nih.gov Upon activation of the pathway, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, including those involved in cell proliferation like cyclin D1. nih.govmdpi.com Some indole alkaloids have been found to inhibit the Wnt signaling pathway by reducing the mRNA expression of β-catenin. researchgate.netnih.gov Other natural compounds have been shown to disrupt the interaction between β-catenin and TCF, thereby inhibiting the transcription of Wnt target genes. nih.gov While direct evidence for this compound's effect on this pathway is still emerging, the activity of related compounds suggests it as a potential mechanism.

| Target | Mechanism of Action | Reference |

|---|---|---|

| Tubulin Polymerization | Inhibits the formation of microtubules, leading to G2/M cell cycle arrest. | researchgate.netsemanticscholar.org |

| Cyclin B1 | Disruption of the cell cycle due to tubulin inhibition affects cyclin B1 levels. | sci-hub.se |

| TCF/β-catenin Signaling | Potential inhibition of the Wnt signaling pathway by reducing β-catenin expression or disrupting the β-catenin/TCF complex. | nih.govresearchgate.netnih.gov |

Anti-inflammatory Mechanisms and Signaling Pathway Modulation

This compound and extracts from Tabernaemontana species have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net The mechanisms underlying this activity involve the modulation of key inflammatory signaling pathways and mediators.

Research has shown that alkaloids from Tabernaemontana can target inflammatory mediators such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are enzymes involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net Furthermore, they have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukins. researchgate.net

A crucial signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Some natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. bvsalud.org This inhibition prevents the transcription of numerous pro-inflammatory genes. While direct studies on this compound's effect on NF-κB are limited, the anti-inflammatory activity of related alkaloids suggests this as a probable mechanism.

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals. nih.gov Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, contributing to various diseases. tubitak.gov.tr

The primary mechanism of antioxidant activity for many phenolic and alkaloidal compounds is through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comrsc.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical.

Studies on compounds with similar structures to this compound indicate that the presence of hydroxyl groups on the aromatic rings is crucial for their radical-scavenging activity. mdpi.com The antioxidant potential of plant extracts containing these alkaloids has been demonstrated using various assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govtubitak.gov.tr In this assay, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. tubitak.gov.tr

Beyond direct radical scavenging, some compounds can enhance the body's own antioxidant defense mechanisms. nih.govnih.gov This can involve the induction of antioxidant enzymes. nih.gov

| Mechanism | Description | Reference |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. | mdpi.comrsc.org |

| Single Electron Transfer (SET) | The antioxidant molecule donates an electron to a free radical. | mdpi.com |

| DPPH Radical Scavenging | Demonstrates the ability to donate a hydrogen atom or electron to the stable DPPH radical. | nih.govtubitak.gov.tr |

Antimicrobial and Antifungal Mechanistic Studies

Alkaloids from Tabernaemontana species, including those related to this compound, have shown broad-spectrum antimicrobial and antifungal activities. nih.gov The mechanisms of action against these pathogens are multifaceted.

Antibacterial Mechanisms: The antibacterial activity of these alkaloids is often more pronounced against Gram-positive bacteria. nih.gov The proposed mechanisms include the disruption of the bacterial cell membrane, inhibition of key enzymes, and interference with nucleic acid synthesis.

Antifungal Mechanisms: The antifungal activity of natural products like alkaloids can involve several mechanisms:

Cell Membrane Disruption: Many antifungal agents target the fungal cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.comagromaroc.net A key target is ergosterol (B1671047), the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. agromaroc.netfrontiersin.org Inhibition of ergosterol biosynthesis weakens the membrane and leads to fungal cell death. agromaroc.net

Inhibition of Cell Wall Synthesis: The fungal cell wall, which is absent in animal cells, is another attractive target for antifungal drugs. frontiersin.org

Inhibition of Nucleic Acid and Protein Synthesis: Some antifungal compounds can interfere with the synthesis of DNA, RNA, and proteins, thereby halting fungal growth and proliferation.

Studies on various plant-derived alkaloids have demonstrated their ability to inhibit the growth of a range of fungal pathogens. nih.govnih.gov

Neurobiological Activity and Receptor Interaction Mechanisms

Modulation of Opioid and Nicotinic Receptors

This compound and related alkaloids have been investigated for their neurobiological activities, particularly their interactions with opioid and nicotinic acetylcholine receptors (nAChRs). temple.edu These receptor systems are critically involved in pain perception, reward, and addiction.

The endogenous opioid system, which includes mu (µ), delta (δ), and kappa (κ) opioid receptors, plays a significant role in modulating neurotransmitter release. frontiersin.orgmdpi.com Opioid receptor agonists generally have an inhibitory effect, reducing neuronal excitability and neurotransmitter release. frontiersin.org

Nicotinic receptors are involved in the rapid synaptic transmission in the central and peripheral nervous systems. nih.gov There is a complex interplay between the opioid and nicotinic systems. For example, opioid receptor activation can modulate the release of acetylcholine, which in turn acts on nicotinic receptors. nih.govnih.gov Conversely, nicotine (B1678760) can influence the release of endogenous opioid peptides. temple.edu

Studies have shown that certain opioid receptor agonists can reduce the number of nicotinic receptors and the amount of catecholamine released in response to nicotinic stimulation. nih.gov In the context of the brain's reward pathway, particularly the nucleus accumbens, both µ-opioid and nicotinic receptors are involved in modulating dopamine (B1211576) overflow. nih.gov The interaction is complex, with µ-opioids inhibiting dopamine release elicited by single-spike stimuli while having less effect on burst-firing induced release, a pattern similar to the effects of nicotinic receptor blockade. nih.gov This suggests a mechanistic overlap where µ-opioids may inhibit cholinergic interneurons, thereby reducing nicotinic receptor activity on dopamine terminals. nih.gov

The investigation of how compounds like this compound interact with these receptors could provide insights into their potential therapeutic applications for conditions such as pain and addiction. temple.edu

Effects on Neurotransmitter Systems and Reward Circuits

The neuropharmacological activity of this compound and related alkaloids from Tabernaemontana species has been a subject of scientific investigation, particularly concerning their interaction with key neurotransmitter systems. Research indicates that these compounds can influence cholinergic pathways, which are integral to cognitive function and play a role in modulating the brain's reward circuitry.

A significant finding is the antiacetylcholinesterase activity exhibited by related compounds. informaticsjournals.co.inup.ac.za Specifically, 19,20-dihydrothis compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. informaticsjournals.co.inup.ac.za By inhibiting AChE, such compounds effectively increase the concentration and duration of action of acetylcholine in the synaptic cleft. This modulation of the cholinergic system is a critical mechanism of action. Furthermore, some research has linked this compound to the neurokinin 3 receptor, which is involved in neuromodulatory processes. tcmsp-e.com

The brain's reward system is a complex network of neural circuits responsible for processing pleasure, motivation, and reinforcement. Key components of this system include the ventral tegmental area (VTA), nucleus accumbens (NAc), and the prefrontal cortex, which communicate via a delicate balance of neurotransmitters, primarily dopamine (DA), but also serotonin (B10506) (5-HT), glutamate (B1630785) (Glu), and GABA. nih.govnih.govnumberanalytics.com While direct evidence detailing this compound's impact on dopamine release within the NAc is still emerging, its influence on the cholinergic system is significant. Acetylcholine is known to modulate dopamine release in these reward pathways, suggesting an indirect mechanism by which this compound could influence reward-related behaviors. nih.gov

Table 1: Summary of Investigated Neurotransmitter-Related Activities

| Compound/Target | Finding | Implication |

| 19,20-dihydrothis compound | Inhibition of Acetylcholinesterase (AChE) informaticsjournals.co.inup.ac.za | Increased availability of the neurotransmitter acetylcholine. |

| This compound | Associated with Neurokinin 3 Receptor tcmsp-e.com | Potential for neuromodulatory effects. |

| Reward Circuit | Modulated by acetylcholine, dopamine, serotonin, glutamate nih.govnih.gov | Cholinergic activity of related alkaloids may influence reward pathways. |

Influence on Cellular Metabolism and Oxidative Stress Response

Mechanistic studies have explored the effects of this compound and other alkaloids from the Tabernaemontana genus on fundamental cellular processes, including metabolism and the response to oxidative stress. These investigations have highlighted the cytotoxic and antioxidant potential of these natural compounds.

This compound has demonstrated significant biological activity at the cellular level. Research involving alkaloid extracts from Tabernaemontana johnstonii showed that this compound exhibited notable cytotoxicity against the P-388 mouse lymphocytic leukemia cell culture system. mdpi.com This finding points to a profound impact on the metabolic and proliferative processes of these cancer cells. The cytotoxic effects observed in cancer cell lines may be linked to the potent antioxidant activity of the source extracts. mdpi.com

The antioxidant properties of Tabernaemontana alkaloids are a recurring theme in the literature. Extracts from various species have shown the ability to scavenge free radicals and reduce oxidative agents, which are key components of oxidative stress. sci-hub.senih.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. One mechanism by which these alkaloids may exert their antioxidant effect is through the inhibition of enzymes that produce ROS, such as xanthine (B1682287) oxidase. researchgate.net While the alkaloid apparicine (B207867) was identified as a particularly potent inhibitor of this enzyme, this activity highlights a potential pathway for related compounds from the genus. researchgate.net The antioxidant activity of fractions from T. catharinensis has been quantified, showing significant scavenging of the DPPH radical. nih.gov

Table 2: Research Findings on Cytotoxicity and Antioxidant Activity

| Compound/Extract Source | Activity Type | Model/Assay Used | Finding/Result |

| This compound (from T. johnstonii) | Cytotoxicity | P-388 mouse lymphocytic leukemia cells mdpi.com | Exhibited important cytotoxic activity. mdpi.com |

| Alkaloid Fractions (T. catharinensis) | Antioxidant | DPPH radical scavenging assay nih.gov | Demonstrated notable antioxidant activity (IC₅₀ between 37.18 and 74.69 μg/mL). nih.gov |

| Tabernaemontana species extracts | Antioxidant | Ferric reducing antioxidant potential sci-hub.se | Showed weak to moderate activity. sci-hub.se |

| Alkaloids (from T. bufalina) | Enzyme Inhibition | Xanthine Oxidase Inhibition Assay researchgate.net | Apparicine, a related alkaloid, showed significant inhibition (IC₅₀ = 0.65 μM). researchgate.net |

Preclinical Research Models and Experimental Methodologies for Tabernamine Investigations

In vitro Cell-Based Models for Mechanistic Elucidation

In vitro models are fundamental in the initial stages of drug discovery, offering a controlled environment to study the direct effects of a compound on cellular processes.

Diverse Mammalian Cell Line Panels for Efficacy and Selectivity Profiling

A variety of mammalian cell lines are utilized to assess the efficacy and selectivity of Tabernamine (B1253548) and its derivatives. researchgate.net These panels often include both cancerous and normal cell lines to determine the compound's therapeutic index – its ability to target cancer cells while sparing healthy ones. researchgate.net

Commonly used human cancer cell lines in the investigation of compounds from Tabernaemontana species include:

Human Colon Carcinoma: HCT-15, HT-29, 502713, and SW480. sci-hub.se

Human Breast Adenocarcinoma: MCF-7. sci-hub.seresearchgate.netup.ac.za

Human Myeloid Leukemia: HL-60. sci-hub.se

Human Hepatocellular Carcinoma: SMMC-7721 and Hep-G2. sci-hub.seup.ac.za

Human Lung Cancer: A-549 and COR-L23. sci-hub.seresearchgate.netup.ac.za

Human Prostate Cancer: PC-3. sci-hub.se

Laryngeal Carcinoma: Hep-2. scispace.com

Human Melanoma: A375, WM1366, SK-MEL-28. scispace.com

Normal cell lines, such as the monkey kidney cell line (Cos-7), human hepatic cells (HepG2), a lung-derived fibroblast cell line (MRC-5), and normal skin cell lines (CCD-1059Sk), are used to evaluate cytotoxicity and selectivity. researchgate.netscispace.com The selectivity index (SI) is a crucial parameter calculated from these studies, indicating the differential toxicity of a compound towards cancer cells versus normal cells. researchgate.net

Table 1: Mammalian Cell Lines Used in the Evaluation of Compounds from Tabernaemontana Species

| Cell Line | Type | Application |

| HCT-15 | Human Colon Carcinoma | Efficacy Profiling |

| HT-29 | Human Colon Carcinoma | Efficacy Profiling |

| 502713 | Human Colon Carcinoma | Efficacy Profiling |

| SW480 | Human Colon Carcinoma | Efficacy Profiling |

| MCF-7 | Human Breast Adenocarcinoma | Efficacy and Cytotoxicity Studies |

| HL-60 | Human Myeloid Leukemia | Efficacy Profiling |

| SMMC-7721 | Human Hepatocellular Carcinoma | Efficacy Profiling |

| Hep-G2 | Human Hepatocellular Carcinoma | Cytotoxicity and Efficacy Studies |

| A-549 | Human Lung Cancer | Efficacy Profiling |

| COR-L23 | Human Non-Small Cell Lung Cancer | Cytotoxicity Studies |

| PC-3 | Human Prostate Cancer | Efficacy Profiling |

| Hep-2 | Laryngeal Carcinoma | Efficacy Profiling |

| A375 | Human Melanoma | Efficacy Profiling |

| WM1366 | Human Melanoma | Efficacy Profiling |

| SK-MEL-28 | Human Melanoma | Efficacy Profiling |

| Cos-7 | Monkey Kidney | Selectivity Profiling |

| MRC-5 | Human Lung Fibroblast | Selectivity Profiling |

| CCD-1059Sk | Normal Human Skin | Selectivity Profiling |

Advanced Cell-Based Assays for Pathway Analysis

To delve deeper into the molecular mechanisms of this compound, advanced cell-based assays are employed. These assays help to identify the specific cellular pathways that are modulated by the compound. Techniques such as reporter gene assays are utilized to measure the transcriptional activation of pathway-specific response elements. thermofisher.comnih.gov For instance, investigating the expression of topoisomerases I and II can reveal if a compound's cytotoxic effects are mediated through the inhibition of these crucial enzymes involved in DNA replication and repair. sci-hub.se Furthermore, flow cytometric assays using Annexin-V/PI dual staining can determine if the compound induces apoptosis, a form of programmed cell death. researchgate.net

In vivo Non-Clinical Animal Models for Efficacy Assessment

Following promising in vitro results, the investigation of this compound's therapeutic potential moves to in vivo animal models. These models provide a more complex biological system to assess efficacy and observe the compound's effects on a whole organism.

Rodent Models for Anti-inflammatory and Analgesic Activity

Rodent models are extensively used to evaluate the anti-inflammatory and analgesic properties of compounds derived from Tabernaemontana species.

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats and mice is a standard method to assess acute inflammation. sci-hub.senih.gov Formalin-induced chronic inflammation models in mice are also utilized. sci-hub.senih.gov The anti-inflammatory effect is typically measured by the reduction in paw swelling. sci-hub.se

Analgesic Activity: The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. sci-hub.seresearchgate.netresearchgate.net The hot plate test and tail-clip method in mice are used to assess central analgesic effects. researchgate.netresearchgate.net

Table 2: Rodent Models for Pharmacological Assessment of Tabernaemontana Compounds

| Model | Animal | Activity Assessed | Key Measurement |

| Carrageenan-induced Paw Edema | Rat/Mouse | Anti-inflammatory | Reduction in paw edema |

| Formalin-induced Inflammation | Mouse | Anti-inflammatory | Reduction in inflammation |

| Acetic Acid-induced Writhing | Mouse | Analgesic (Peripheral) | Number of writhes |

| Hot Plate Test | Mouse | Analgesic (Central) | Pain reaction time |

| Tail-Clip Method | Mouse | Analgesic (Central) | Pain reaction time |

Zebrafish Models for Neurobehavioral and Developmental Studies

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in toxicology and pharmacology due to its rapid external development, transparent embryos, and genetic similarity to humans. mdpi.comnumberanalytics.comcellmolbiol.org

Neurobehavioral Studies: Zebrafish are used to study the effects of compounds on the central nervous system. nih.govgoogle.comcornell.edu Various behavioral assays can quantify changes in locomotion, anxiety-like behavior, and learning and memory. nih.govgoogle.com

Developmental Studies: The transparency of zebrafish embryos allows for real-time observation of organ development and the assessment of developmental toxicity. mdpi.comnumberanalytics.comnih.gov This is particularly useful for identifying any adverse effects of a compound during early life stages. mdpi.com The genetic tractability of zebrafish also allows for the investigation of gene-drug interactions and the elucidation of molecular pathways underlying observed phenotypes. numberanalytics.come-kjgm.org

Biochemical and Proteomic Methodologies

To complement cellular and animal studies, biochemical and proteomic approaches provide detailed insights into the molecular interactions of this compound.

Biochemical Assays: These assays are used to study the direct interaction of a compound with specific proteins or enzymes. For example, enzyme inhibition assays can determine if this compound affects the activity of key enzymes involved in disease processes. wallonie.be

Proteomic Analysis: Proteomics involves the large-scale study of proteins. nih.govmdpi.comnih.gov Techniques like mass spectrometry are used to identify and quantify changes in the proteome of cells or tissues after treatment with this compound. wallonie.benih.gov This can reveal the protein networks and signaling pathways that are perturbed by the compound, offering a global view of its mechanism of action. mdpi.comufs.ac.za For instance, proteomic analysis of microbial systems can be used to understand the antibacterial mechanisms of natural products. mdpi.com

Proteomic Profiling for Target Identification and Mechanism of Action Studies

Proteomic profiling represents a powerful, unbiased approach to identify the molecular targets of a bioactive compound within a complex biological system. This methodology analyzes changes in the entire proteome of cells or tissues upon treatment with the compound. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) are at the forefront of this research.

TPP is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. By subjecting cell lysates treated with the compound to a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins that show a significant shift in their melting temperature, indicating a direct interaction.

A significant application of this technique was demonstrated in a study on conophylline (B13846019). Using thermal proteome profiling, glutathione (B108866) peroxidase 4 (GPX4) was identified as a direct binding target of conophylline. nih.gov This discovery was crucial in understanding the mechanism by which conophylline induces autophagy. The study showed that, similar to GPX4 inhibition, conophylline treatment led to an accumulation of lipid reactive oxygen species, which in turn triggered autophagy. nih.gov

Table 2: Potential Protein Targets of Tabernaemontana Alkaloids Identified via Proteomic Approaches

| Alkaloid | Experimental Method | Identified Protein Target | Cellular Process Implicated |

|---|

| Conophylline | Thermal Proteome Profiling | Glutathione Peroxidase 4 (GPX4) | Autophagy, Oxidative Stress |

In silico Computational Modeling for Biological Activity Prediction

In silico computational modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the biological activities and elucidate the mechanisms of action of natural products like this compound. These methods encompass a range of computational techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. This approach allows researchers to screen large libraries of compounds against a specific target or to investigate the potential targets for a single compound. For instance, molecular docking studies with voacangine, an indole (B1671886) alkaloid from Tabernaemontana species, demonstrated its binding to penicillin-binding protein 2a (PBP2a), suggesting a potential mechanism for its antibacterial activity against S. aureus. mdpi.com

In a broader in silico screening, ten indole alkaloids from Tabernaemontana cymosa were docked against 951 human protein targets. mdpi.com This large-scale analysis revealed that the PI3K/Akt/mTOR signaling pathway was a principal target, with 5-oxocoronaridine showing a high binding affinity to several proteins within this pathway. mdpi.com Such computational predictions provide valuable guidance for subsequent experimental validation.

Table 3: Predicted Biological Activities of Tabernaemontana Alkaloids from In Silico Modeling

| Alkaloid | Computational Method | Predicted Protein Target/Pathway | Predicted Biological Activity |

|---|---|---|---|

| Voacangine | Molecular Docking | Penicillin-Binding Protein 2a (PBP2a) | Antibacterial |